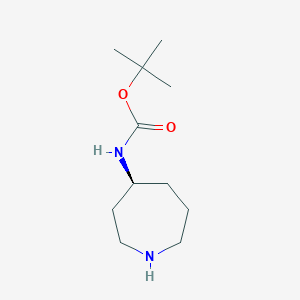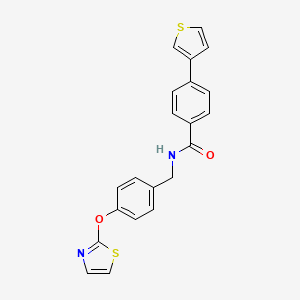
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of protein kinase inhibitors, which are known to play a critical role in the regulation of various cellular processes.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases. The compound , with its thiazole moiety, could potentially serve as an antioxidant, scavenging free radicals and reducing oxidative damage .
Antimicrobial and Antifungal Applications
The structural similarity of the compound to known thiazole-based antimicrobial and antifungal agents suggests it may inhibit the growth of various bacteria and fungi. This application is particularly relevant in the development of new antibiotics and antifungal drugs .
Anticancer Properties
Thiazole derivatives have shown promise in anticancer research, with some compounds exhibiting cytotoxic activity against human tumor cell lines. The compound’s potential to act as an antineoplastic agent could be explored further in the context of prostate cancer treatment .
Neuroprotective Effects
Given the role of thiazole compounds in synthesizing neurotransmitters, there is a possibility that this compound could contribute to the normal functioning of the nervous system and exhibit neuroprotective effects .
Anti-Inflammatory Activity
The anti-inflammatory activity of thiazole derivatives is well-documented. This compound could be investigated for its potential to reduce inflammation, which is a common pathway in many chronic diseases .
Antidiabetic Potential
Thiazole derivatives have been studied for their antidiabetic effects. The compound may have applications in managing diabetes by influencing insulin release or glucose metabolism .
properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-20(17-5-3-16(4-6-17)18-9-11-26-14-18)23-13-15-1-7-19(8-2-15)25-21-22-10-12-27-21/h1-12,14H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUPOCAQEGQGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

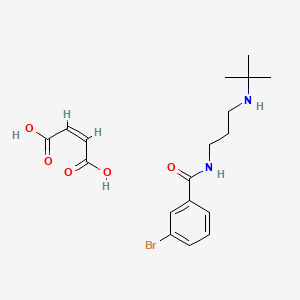
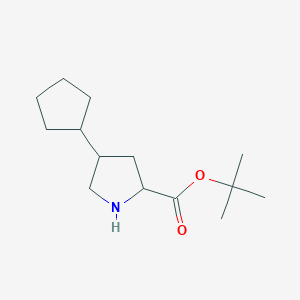
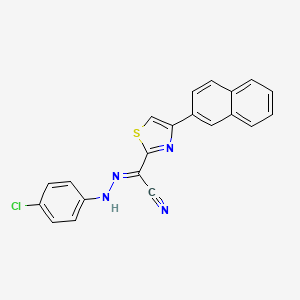
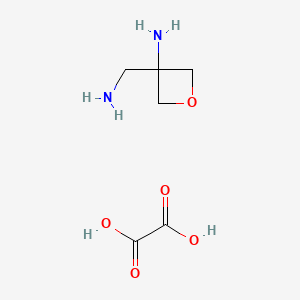
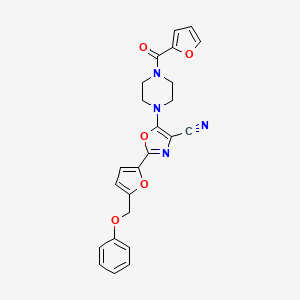
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2774915.png)
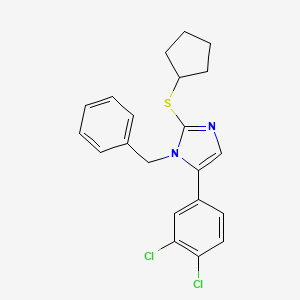
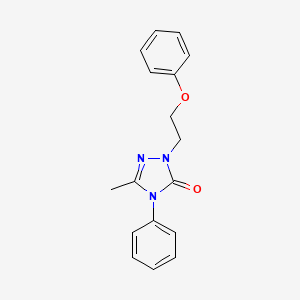
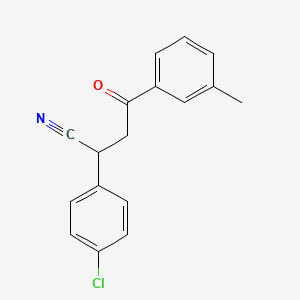
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)
![N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2774926.png)
![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)
